4-(Difluoromethoxy)-2-fluorobenzoic acid

説明

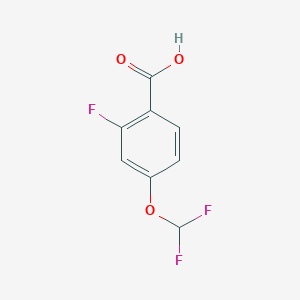

4-(Difluoromethoxy)-2-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6F3O3 This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzene ring, along with a carboxylic acid functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-fluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzoic acid.

Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorobenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and difluoromethoxy groups.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.

Common Reagents and Conditions:

Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Major Products:

Substitution: Products include halogenated derivatives of the original compound.

Reduction: The major product is 4-(difluoromethoxy)-2-fluorobenzyl alcohol.

Oxidation: The major product is 4-(difluoromethoxy)-2-fluorobenzaldehyde.

科学的研究の応用

Medicinal Chemistry

4-(Difluoromethoxy)-2-fluorobenzoic acid has been investigated for its potential as a pharmaceutical agent. It serves as a building block in the synthesis of various biologically active compounds, particularly in the development of inhibitors targeting specific enzymes.

- Case Study: PDE4 Inhibitors

In a study focusing on dual inhibitors of soluble epoxide hydrolase and phosphodiesterase 4, derivatives of this compound were synthesized to enhance biological activity. The introduction of difluoromethoxy groups was shown to improve binding affinity and selectivity towards the target enzymes, demonstrating significant efficacy in preclinical models .

Material Science

The compound has applications in the development of advanced materials due to its unique fluorinated structure, which imparts desirable properties such as chemical stability and hydrophobicity.

- Case Study: Coatings

Research indicates that incorporating this compound into polymer matrices can enhance the performance of coatings used in harsh environments. These coatings exhibit improved resistance to chemical degradation and abrasion, making them suitable for industrial applications .

Data Tables

作用機序

The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby modulating biological pathways.

類似化合物との比較

- 4-(Difluoromethoxy)benzoic acid

- 2-Fluorobenzoic acid

- 4-Fluorobenzoic acid

Comparison:

- 4-(Difluoromethoxy)benzoic acid: Lacks the additional fluorine atom, which may affect its reactivity and binding properties.

- 2-Fluorobenzoic acid: Lacks the difluoromethoxy group, resulting in different electronic and steric effects.

- 4-Fluorobenzoic acid: Similar in structure but lacks the difluoromethoxy group, which can influence its chemical behavior and applications.

4-(Difluoromethoxy)-2-fluorobenzoic acid is unique due to the presence of both the difluoromethoxy and fluorine groups, which confer distinct electronic properties and reactivity patterns, making it valuable in various chemical and biological applications.

生物活性

4-(Difluoromethoxy)-2-fluorobenzoic acid (DGM) is a fluorinated aromatic compound that has garnered attention in recent years due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F3O2, with a molecular weight of approximately 200.13 g/mol. The compound features a benzoic acid moiety substituted with both difluoromethoxy and fluorine groups, which significantly influence its reactivity and biological interactions.

Mechanisms of Biological Activity

DGM exhibits several biological activities primarily through its interaction with cellular signaling pathways:

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : DGM has been shown to inhibit TGF-β1-induced EMT in lung epithelial cells. This process is crucial in the development of pulmonary fibrosis, where epithelial cells lose their characteristics and gain migratory properties .

- Reduction of Inflammation : DGM significantly reduces inflammatory responses in vivo. In studies involving bleomycin-induced pulmonary fibrosis in rats, DGM treatment led to decreased levels of inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF) .

- Collagen Deposition Inhibition : The compound has been found to lower collagen deposition in lung tissues, as evidenced by reduced hydroxyproline and total collagen levels following DGM administration .

Study on Pulmonary Fibrosis

A pivotal study investigated the effects of DGM on TGF-β1-induced EMT and bleomycin-induced pulmonary fibrosis:

- Experimental Design : Rats were treated with DGM at doses of 30 mg/kg and 60 mg/kg following bleomycin administration. Various parameters such as body weight, lung function, and histological changes were monitored .

-

Results :

- Body Weight and Lung Function : DGM treatment resulted in improved body weight maintenance and enhanced lung function indicators compared to the control group .

- Histological Analysis : Histological examination revealed reduced lung inflammation and fibrosis, supported by Masson's trichrome staining which showed lower collagen deposition scores in treated groups .

| Parameter | Control Group | DGM (30 mg/kg) | DGM (60 mg/kg) |

|---|---|---|---|

| Body Weight (g) | 250 ± 10 | 270 ± 12 | 280 ± 15 |

| FEV1 (ml) | 150 ± 5 | 180 ± 8 | 200 ± 10 |

| Total Collagen Content (µg/g) | 120 ± 15 | 80 ± 10 | 60 ± 5 |

特性

IUPAC Name |

4-(difluoromethoxy)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXCVZBFHDTIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276415 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-52-0 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。